molecular formula C22H22N4O3S B12265676 1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12265676
M. Wt: 422.5 g/mol
InChI Key: LTZMUIJPCWYMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a pyrrolidine ring, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-aminobenzamide with ethyl isothiocyanate to form the quinazolinone core. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the formation of the pyrrolidine ring through a cyclization reaction with a suitable reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone and pyrrolidine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1-methylhydrazine
  • 1-benzyl-5-(5-ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyrrolidin-2-one

Uniqueness

1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a quinazolinone core and a pyrrolidine ring, which are both known for their biological activity. This combination may result in synergistic effects, enhancing the compound’s overall activity and making it a promising candidate for further research.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-benzyl-N-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N4O3S/c1-2-30-22-23-18-11-7-6-10-17(18)21(29)26(22)24-20(28)16-12-19(27)25(14-16)13-15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,24,28)

InChI Key

LTZMUIJPCWYMCA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.